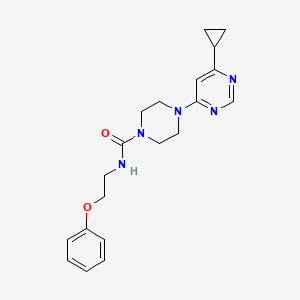
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide, also known as CPPC, is a small molecule compound that has been widely researched for its potential therapeutic applications. CPPC belongs to the class of piperazine carboxamide derivatives and is known to exhibit a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
A study by Parveen et al. (2017) explored compounds including piperazine derivatives for their potential in anticancer research. The synthesized compounds demonstrated significant anti-proliferative activities against breast cancer and kidney cells, indicating the relevance of such compounds in cancer research (Parveen et al., 2017).
Pharmacological Properties
Mattioda et al. (1975) synthesized a series of piperazinopyrimidines, demonstrating diverse pharmacological profiles including antiemetic and analgesic properties. This implies the potential of these compounds in various pharmacological applications (Mattioda et al., 1975).
HIV Treatment Research
Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as inhibitors for HIV-1 reverse transcriptase. Their research highlighted the potency of these compounds against resistant mutant viruses, suggesting their significance in HIV treatment research (Tang et al., 2010).
Antipsychotic Agent Development
Norman et al. (1996) evaluated heterocyclic analogues of piperazine derivatives as potential antipsychotic agents. Their findings indicate the potential application of these compounds in the development of new antipsychotic drugs (Norman et al., 1996).
Soluble Epoxide Hydrolase Inhibitors
Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are critical for studying various disease models. This signifies their role in the development of therapeutic compounds (Thalji et al., 2013).
Vasodilator Research
McCall et al. (1983) synthesized heterocyclic O-sulfates, including piperidinylpyrimidine derivatives, exhibiting hypotensive and vasodilatory effects. This suggests their application in cardiovascular research (McCall et al., 1983).
CGRP Receptor Inhibitor Development
Cann et al. (2012) focused on the synthesis of a CGRP receptor antagonist, indicating the potential of piperazine derivatives in developing treatments for conditions related to the calcitonin gene-related peptide (Cann et al., 2012).
Serotonin Receptor Imaging
Choi et al. (2015) evaluated piperazine derivatives for imaging serotonin 1A receptors in humans, highlighting their application in neuroimaging and psychiatric research (Choi et al., 2015).
Eigenschaften
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(21-8-13-27-17-4-2-1-3-5-17)25-11-9-24(10-12-25)19-14-18(16-6-7-16)22-15-23-19/h1-5,14-16H,6-13H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLAAFTUWCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)



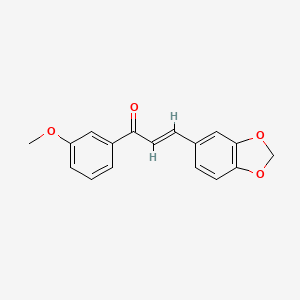
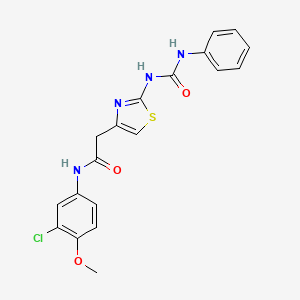
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

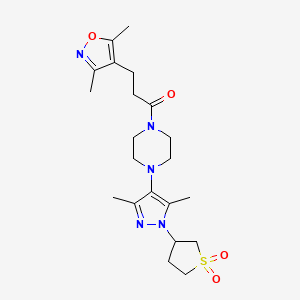
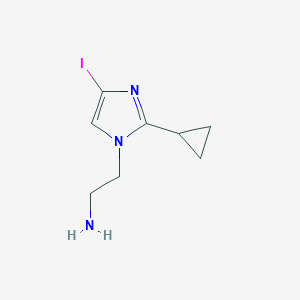

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)
![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)